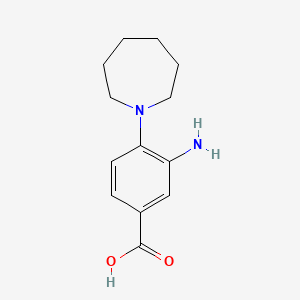

3-Amino-4-(azepan-1-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-Amino-4-(azepan-1-yl)benzoic acid involves complex organic synthesis techniques. For instance, phosphine-catalyzed intermolecular cyclization has been utilized for constructing related benzo[b]azepin-3-ones, showcasing the utility of cyclization reactions in synthesizing complex nitrogen-containing heterocycles (Zhang et al., 2019). Similarly, a concise and efficient synthesis approach for amino-substituted benzo[b]pyrimido[5,4-f]azepines demonstrates the importance of base-catalyzed aminolysis and intramolecular Friedel-Crafts cyclization in generating azepine rings (Quintero et al., 2018).

Molecular Structure Analysis

The molecular structure of related azepine-containing compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and UV-Vis, as well as theoretical methods like density functional theory (DFT). These studies reveal the complex nature of the azepine ring and its interactions within the molecule, highlighting acid-base dissociation and tautomerism phenomena in solution (Baul et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-4-(azepan-1-yl)benzoic acid derivatives encompasses a range of reactions, including cyclizations, annulations, and phosphine-catalyzed α-umpolung additions. These reactions facilitate the construction of complex molecular architectures, demonstrating the versatility of these compounds in synthetic chemistry (Tang et al., 2015).

Physical Properties Analysis

The physical properties of azepine-containing compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. Detailed crystallographic studies provide insight into the arrangement of these molecules in the solid state, revealing hydrogen bonding patterns and π-π stacking interactions that contribute to their stability and properties (Lemmerer & Bourne, 2012).

Chemical Properties Analysis

The chemical properties of 3-Amino-4-(azepan-1-yl)benzoic acid and its analogs, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for their applications. Studies on similar azepine and benzoic acid derivatives provide insights into their reactivity patterns, showcasing their potential as intermediates in organic synthesis and material science applications (Porashar et al., 2022).

科学的研究の応用

-

Synthesis and Biological Studies of Seven Membered Heterocyclic Systems

- Application : The compound is used in the synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines and dithiazepines .

- Method : The compound is used in one-pot synthesis procedures, which involve recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .

- Results : The synthesized compounds exhibit different activities and contribute to medical and pharmaceutical chemistry .

-

Synthesis, Characterization and Evaluation of 1,3,5-Triazine Aminobenzoic Acid Derivatives

- Application : The compound is used in the synthesis of 1,3,5-triazine aminobenzoic acid derivatives, which have been evaluated for their antimicrobial activity .

- Method : The compound is prepared by conventional methods or using microwave irradiation. Esterification of the 4-aminobenzoic acid moiety affords methyl ester analogues .

- Results : Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

- Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives

- Application : The compound is used in the synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives . These derivatives have been evaluated for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .

- Method : The derivatives are synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . DPPH and ABTS evaluation procedures are employed to assess the antioxidant activity .

- Results : Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively . The compound 3d also showed the maximum inhibition and displayed a better activity than the standard drug when studied against the cervical cancer cell line (HeLa) .

-

Synthesis and Biological Studies of Some Seven Membered Heterocyclic Systems

- Application : The compound is used in the synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines and dithiazepines .

- Method : The compound is used in one-pot synthesis procedures, which involve recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .

- Results : The synthesized compounds exhibit different activities and contribute to medical and pharmaceutical chemistry .

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications

- Application : The compound is used in the synthesis of para-aminobenzoic acid (PABA) analogs . These analogs have been evaluated for their bioactivity through molecular docking, cytotoxicity, and antioxidant activity .

- Method : The derivatives are synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . DPPH and ABTS evaluation procedures are employed to assess the antioxidant activity .

- Results : Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively . The compound 3d also showed the maximum inhibition and displayed a better activity than the standard drug when studied against the cervical cancer cell line (HeLa) .

特性

IUPAC Name |

3-amino-4-(azepan-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-11-9-10(13(16)17)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAOMCRVWSJFAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358412 |

Source

|

| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(azepan-1-yl)benzoic acid | |

CAS RN |

693805-72-0 |

Source

|

| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)